molecular formula C16H23BrN2O3 B1510994 1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine

1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine

Cat. No.: B1510994
M. Wt: 371.27 g/mol
InChI Key: HFWDZDXLNGRKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine is a useful research compound. Its molecular formula is C16H23BrN2O3 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

IUPAC Name

tert-butyl 4-[(3-bromopyridin-4-yl)-hydroxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-8-5-11(6-9-19)14(20)12-4-7-18-10-13(12)17/h4,7,10-11,14,20H,5-6,8-9H2,1-3H3

InChI Key

HFWDZDXLNGRKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=NC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−90° C.) solution of 3-bromo pyridine (741 mg, 4.7 mmol) in freshly distilled THF (18 ml) was added LDA (2.0M, 2.6 mL, 5.2 mmol). The mixture was stirred under N2 for 20 min. A solution of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (500 mg, 2.34 mmol) was added slowly to maintain the bath temperature below −80° C. The reaction was continued at below −80° C. for 30 min, warmed to −20° C. within 30 min and quenched with saturated aqueous NH4Cl (10 mL). Work-up and purification gave 4-[(3-bromo-pyridin-4-yl)-hydroxy-methyl]-piperidine-1-carboxylic acid tert-butyl ester (610 mg, 70%) as colourless oil.
Quantity
741 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

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